molecular formula C38H42N8O12 B2863722 bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid CAS No. 2097882-73-8

bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid

Cat. No.: B2863722
CAS No.: 2097882-73-8
M. Wt: 802.798
InChI Key: RQBREYLUGWLBKB-UHFFFAOYSA-N
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Description

The compound bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid is a complex organic salt comprising two distinct structural components:

  • Bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one): A symmetrical molecule featuring benzodioxol and methylpyrimidinyl-piperazine moieties.
  • Oxalic acid: A simple dicarboxylic acid (HOOC-COOH) with strong acidity (pKa₁ = 1.23, pKa₂ = 4.26) and chelation properties. It is naturally abundant in plants, fungi, and industrial processes .

The structural determination of such compounds often relies on X-ray crystallography using software like SHELX, which is widely employed for small-molecule refinement . Oxalic acid’s role in this salt likely relates to its ability to stabilize cationic species via ionic interactions or modulate solubility.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H20N4O4.C2H2O4/c2*1-13-8-17(20-11-19-13)21-4-6-22(7-5-21)18(23)10-24-14-2-3-15-16(9-14)26-12-25-15;3-1(4)2(5)6/h2*2-3,8-9,11H,4-7,10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBREYLUGWLBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.CC1=CC(=NC=N1)N2CCN(CC2)C(=O)COC3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid, often referred to as a derivative of benzodioxole and piperazine, has garnered attention for its potential biological activities. This article synthesizes current knowledge regarding its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₃₄H₃₄N₂O₈
  • Molecular Weight : 618.64 g/mol
  • CAS Number : 56903-65-2

The compound features a benzodioxole moiety linked to a piperazine derivative, which is significant for its interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds containing piperazine rings have been shown to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, derivatives targeting BRAF and EGFR pathways have demonstrated efficacy against various cancer types .
  • Antimicrobial Properties : Many benzodioxole derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of electron-donating groups in the structure enhances this activity, as seen in studies where specific substitutions led to improved efficacy .

Case Studies and Research Findings

A review of the literature reveals several key studies that highlight the biological activity of this compound:

  • Antitumor Efficacy :
    • A study demonstrated that a related piperazine derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these compounds with established chemotherapeutics like doxorubicin showed synergistic effects, enhancing overall treatment efficacy .
  • Antimicrobial Screening :
    • In vitro tests conducted on derivatives of benzodioxole showed variable antimicrobial activity. For example, certain compounds displayed minimal inhibitory concentrations (MIC) against Escherichia coli and Bacillus subtilis, indicating potential for development as antimicrobial agents .
  • Structure-Activity Relationship (SAR) :
    • Analysis of various substitutions on the benzodioxole ring revealed that specific modifications significantly impacted biological activity. For instance, compounds with methoxy or dimethylamino substituents exhibited enhanced antibacterial properties compared to their unsubstituted counterparts .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits cell growth in breast cancer cells
AntimicrobialActive against E. coli and B. subtilis
Structure ActivityEnhanced activity with specific substitutions

Table 2: Structure-Activity Relationship Data

CompoundSubstituentMIC (µg/mL)Activity
Compound AMethoxy10Strong
Compound BDimethylamino15Moderate
Compound CNo substituent30Weak

Comparison with Similar Compounds

Oxalic Acid vs. Other Organic Acids

Oxalic acid is frequently compared to citric and gluconic acids due to overlapping applications in industrial and biological systems. Key differences include:

Table 1: Acidity and Natural Occurrence
Acid pKa₁ pKa₂ Primary Sources Key Applications
Oxalic acid 1.23 4.26 Fungi (e.g., Aspergillus), plants Metal chelation, cleaning agents
Citric acid 3.13 4.76 Citrus fruits, microbial fermentation Food preservative, pH buffering
Gluconic acid 3.86 - Microbial oxidation of glucose Food additive, cement retarder

Key Findings :

  • Oxalic acid biosynthesis peaks at pH 6.0, but co-production of citric and gluconic acids limits selectivity .
  • Its stronger acidity compared to citric acid makes it preferable in metal recovery processes, where aggressive chelation is required .

Phase Behavior in Multicomponent Systems

The citric acid–oxalic acid–water system highlights critical differences in solubility and phase equilibria:

Table 3: Phase Equilibria at 298.15 K
Property Oxalic Acid Citric Acid
Solubility in water 10.2 g/100 g (20°C) 59.2 g/100 g (20°C)
Precipitation behavior Forms calcium oxalate (insoluble) Forms soluble citrate salts
pH in saturated solution ~1.5–2.0 ~2.0–3.0

Data derived from isothermal dissolution and XRD studies .

Implications :

  • Oxalic acid’s lower solubility and tendency to form insoluble salts (e.g., calcium oxalate) necessitate careful formulation in industrial processes.
  • Citric acid’s higher solubility and milder acidity make it suitable for pH buffering in pharmaceuticals, whereas oxalic acid is prioritized for heavy-metal removal .

Structural Analogues of the Bis Compound

  • Piperazine derivatives : Commonly used in antipsychotics (e.g., trifluoperazine) due to their affinity for dopamine receptors. The methylpyrimidinyl group may enhance metabolic stability .
  • Benzodioxol-containing compounds : Found in pesticides (e.g., piperonyl butoxide) and serotonin receptor agonists. The ether linkage in this compound likely improves bioavailability.

Limitations: No experimental data on the bis compound’s bioactivity or stability are available in the provided evidence.

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